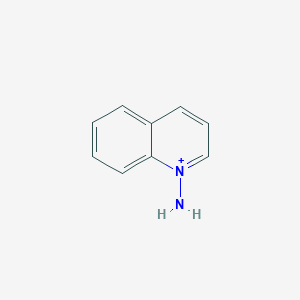
1-Aminoquinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminoquinolin-1-ium is a useful research compound. Its molecular formula is C9H9N2+ and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Aminoquinolin-1-ium derivatives have shown promise as pharmacological agents. Their applications range from anticancer therapies to antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that this compound derivatives can inhibit specific cancer cell lines effectively. For instance, compounds derived from this scaffold have been evaluated for their ability to induce apoptosis in tumor cells. Research indicates that these compounds can enhance the efficacy of established chemotherapeutic agents by acting synergistically with them .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains. Some derivatives exhibit potent activity against pathogens such as Staphylococcus aureus and Enterococci, making them suitable candidates for developing new antibacterial agents .
Materials Science
The unique properties of this compound have led to its incorporation into advanced materials. Its ability to form stable complexes with metal ions has been utilized in catalysis and sensor development.
Catalytic Applications
The compound has been used as a ligand in transition metal catalysis, facilitating various organic transformations. Its coordination properties enable the formation of metal complexes that demonstrate high catalytic activity in reactions such as cross-coupling and oxidation processes .
Sensor Development
Due to its fluorescence properties, this compound derivatives are being investigated for use in sensors that detect environmental pollutants or biological markers. These sensors exploit the compound's ability to undergo fluorescence resonance energy transfer (FRET) upon binding with target analytes .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Propiedades
Fórmula molecular |
C9H9N2+ |
|---|---|
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
quinolin-1-ium-1-amine |
InChI |
InChI=1S/C9H9N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-7H,10H2/q+1 |
Clave InChI |
XNJRVIPOYDUAMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=[N+]2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















